

Literature review of 1-(4-Methoxy-2-nitrophenyl)ethanone

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Compound of Interest

1-(4-Methoxy-2nitrophenyl)ethanone

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Technical Guide: 1-(4-Methoxy-2-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of **1-(4-Methoxy-2-nitrophenyl)ethanone**, a key chemical intermediate. It includes detailed experimental protocols for its synthesis, extensive characterization data, and a summary of its chemical reactivity, with a focus on providing actionable information for laboratory applications.

Core Compound Properties

1-(4-Methoxy-2-nitrophenyl)ethanone, also known as 4'-methoxy-2'-nitroacetophenone, is an organic compound with the chemical formula C₉H₉NO₄. It presents as a yellow solid and is primarily utilized as a precursor in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other bioactive compounds. Its structure incorporates a ketone, a methoxy group, and a nitro group on a benzene ring, providing multiple sites for chemical modification.

Synthesis of 1-(4-Methoxy-2-nitrophenyl)ethanone

The primary route for the synthesis of **1-(4-Methoxy-2-nitrophenyl)ethanone** is through the nitration of 4'-methoxyacetophenone. The following protocol has been adapted from peer-



reviewed literature.

Experimental Protocol: Nitration of 4'-Methoxyacetophenone

Materials:

- 4'-Methoxyacetophenone
- Fuming Nitric Acid (HNO₃)
- Sulfuric Acid (H₂SO₄)
- Dichloromethane (CH₂Cl₂)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Ice bath
- Standard laboratory glassware for reactions and extractions
- Rotary evaporator
- Flash chromatography system (optional)
- Hexanes
- · Ethyl acetate

Procedure:

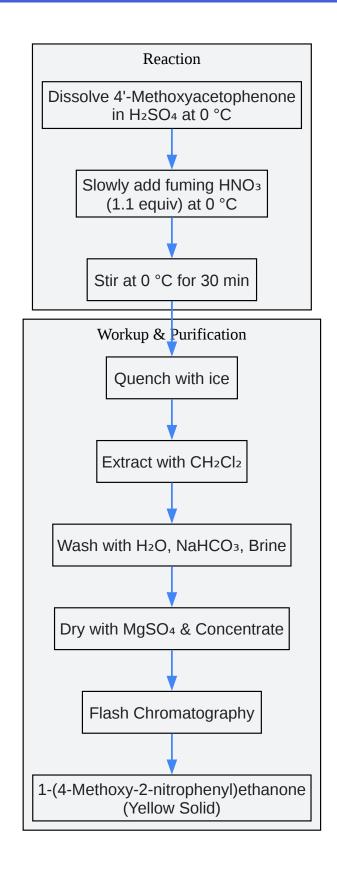
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, dissolve 4'-methoxyacetophenone (1.0 equivalent) in sulfuric acid.



- Addition of Nitrating Agent: Slowly add fuming nitric acid (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature is maintained at 0 °C.
- Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Quenching: Carefully pour the reaction mixture over crushed ice.
- Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).
- Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- Purification: Purify the crude product by flash chromatography using a gradient of hexanes and ethyl acetate to afford 1-(4-methoxy-2-nitrophenyl)ethanone as a pure compound.

Synthesis Workflow Diagram





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Caption: Workflow for the synthesis and purification of **1-(4-Methoxy-2-nitrophenyl)ethanone**.



Characterization Data

The structural identity and purity of the synthesized **1-(4-Methoxy-2-nitrophenyl)ethanone** have been confirmed by various analytical techniques. The data is summarized in the table below.

Property	Value
Physical State	Yellow Solid
Melting Point	79-81 °C
¹ H NMR (CDCl ₃)	δ 7.55 (d, J = 2.7 Hz, 1H), 7.37 (dd, J = 8.7, 2.7 Hz, 1H), 7.03 (d, J = 8.7 Hz, 1H), 3.90 (s, 3H), 2.61 (s, 3H)
¹³ C NMR (CDCl ₃)	δ 198.5, 163.4, 148.0, 131.8, 126.1, 122.5, 110.1, 56.4, 29.8
Infrared (IR)	ν 3099, 2924, 1686, 1612, 1572, 1515, 1435, 1344, 1282, 1246, 1121, 1064, 960, 843, 763 cm ⁻¹
HRMS (ESI)	m/z [M+H] ⁺ calcd for C ₉ H ₁₀ NO ₄ : 196.0604; found: 196.0604

Chemical Reactivity

The presence of the nitro group makes **1-(4-Methoxy-2-nitrophenyl)ethanone** a valuable precursor for the synthesis of the corresponding aniline derivative, 2-amino-4-methoxyacetophenone. This transformation is a key step in the elaboration of this intermediate for various applications, including pharmaceutical synthesis.

Experimental Protocol: Reduction of the Nitro Group

The following is a general procedure for the reduction of an aromatic nitro group to an amine, which can be applied to **1-(4-Methoxy-2-nitrophenyl)ethanone**.

Materials:



- 1-(4-Methoxy-2-nitrophenyl)ethanone
- Tin(II) chloride dihydrate (SnCl₂·2H₂O)
- Ethanol (EtOH)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Anhydrous sodium sulfate (Na₂SO₄)
- · Standard laboratory glassware
- · Heating mantle or oil bath

Procedure:

- Reaction Setup: To a solution of 1-(4-Methoxy-2-nitrophenyl)ethanone (1.0 equivalent) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 equivalents).
- Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for several hours, or until the starting material is consumed as monitored by TLC.
- Quenching: Cool the reaction mixture to room temperature and carefully quench by adding saturated aqueous sodium bicarbonate solution until the pH is basic.
- Extraction: Extract the mixture with ethyl acetate (3 x volumes).
- Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-4methoxyacetophenone.
- Purification: The crude product can be further purified by crystallization or column chromatography if necessary.

Reaction Pathway Diagram



1-(4-Methoxy-2-nitrophenyl)ethanone

SnCl2·2H2O
EtOH, Reflux

2-Amino-4-methoxyacetophenone

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